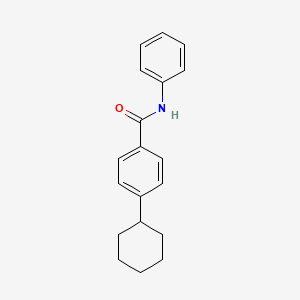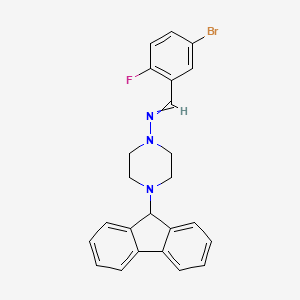![molecular formula C13H16ClFN2O2 B4876764 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4876764.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as CFM-2, and it belongs to the class of piperazine derivatives. CFM-2 has been extensively studied for its biological and pharmacological properties, and it has shown promising results in various preclinical studies.
Mécanisme D'action
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. CFM-2 has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cancer cell survival and proliferation. CFM-2 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. CFM-2 has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. In addition, CFM-2 has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 as a research tool is its potent anti-cancer and anti-inflammatory activity. The compound has shown promising results in various preclinical studies, and it has the potential to be developed into a therapeutic agent. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on CFM-2. One area of interest is the development of analogs of CFM-2 that possess improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of CFM-2 in various diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the elucidation of the mechanism of action of CFM-2 could provide valuable insights into the regulation of cancer and inflammation.
Méthodes De Synthèse
The synthesis of CFM-2 involves the reaction of 1-(3-chloro-4-fluorophenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
CFM-2 has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and it has been found to possess potent anti-cancer activity against various cancer cell lines. CFM-2 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNSNLIHAUGBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

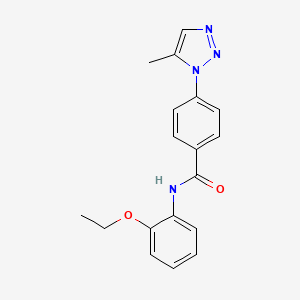
![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)

![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
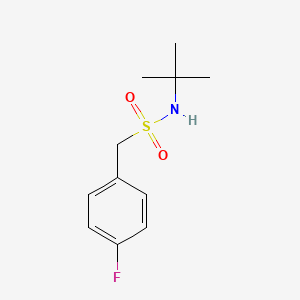
![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)
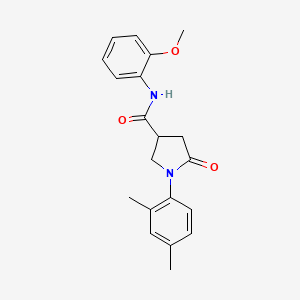
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876746.png)
![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)
